molecular formula C11H11NO2 B15349799 N-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetamide

N-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No.: B15349799
M. Wt: 189.21 g/mol
InChI Key: UWLRPXYSWRKGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetamide (CAS 216574-83-3) is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . This acetamide derivative features an indane moiety, a structure known as a pharmacophore in many bioactive molecules . The indane core is present in various therapeutically significant compounds, such as the HIV-1 protease inhibitor Indinavir, anti-allergenic agents like nivemedone, and molecules with demonstrated bronchodilatory activity . This specific molecular framework makes this compound a valuable building block in medicinal chemistry and drug discovery research. Researchers can utilize this compound in the synthesis and development of novel molecules with potential smooth muscle relaxant activity and mediator release inhibition properties . The compound is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-(3-oxo-1,2-dihydroinden-1-yl)acetamide

InChI

InChI=1S/C11H11NO2/c1-7(13)12-10-6-11(14)9-5-3-2-4-8(9)10/h2-5,10H,6H2,1H3,(H,12,13)

InChI Key

UWLRPXYSWRKGTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(=O)C2=CC=CC=C12

Origin of Product

United States

Scientific Research Applications

N-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. It has a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol. The compound features an indene structure and an acetamide group, which contribute to its reactivity and biological activity.

Scientific Research Applications

This compound is used as an intermediate in synthesizing complex organic molecules, and it is studied for its potential antimicrobial and anti-inflammatory properties. It is also investigated for potential therapeutic effects in treating various diseases and in the development of new materials and chemical processes.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The acetamide group can participate in nucleophilic substitution reactions using nucleophiles like amines or thiols under basic conditions.

This compound has garnered attention for its potential therapeutic applications and biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves interference with essential metabolic processes in bacteria, leading to growth inhibition.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus subtilis0.0098 mg/mL
Candida albicans0.039 mg/mL

Anti-inflammatory Properties: Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. It appears to modulate the activity of specific enzymes and receptors, potentially leading to reduced inflammation, making it a candidate for pharmacological investigations aimed at treating inflammatory diseases. In one study, amide derivatives of 6-chloroindan-1-acetic acid were evaluated for anti-inflammatory activity, and most were found to have more activity than the parent acid .

Anticancer Activity: Recent studies have highlighted the anticancer potential of derivatives related to this compound, with certain derivatives showing promising results in inhibiting the growth of various cancer cell lines.

Case Study: Anticancer Screening

A study evaluated several derivatives for their anticancer activity against leukemia, non-small cell lung cancer cell lines, and breast cancer. For instance, Compound 3e demonstrated significant growth inhibition:

  • Leukemia : 61.47%
  • Non-Small Cell Lung Cancer : 79.31%
  • Breast Cancer : 62.82%

These findings suggest that structural modifications can enhance the anticancer properties of compounds related to this compound.

Other Applications

This compound and its related compounds have applications in:

  • Microbiology : Development of antimicrobial agents.
  • Pharmacology : Investigation for anti-inflammatory and analgesic effects.
  • Virology : Potential antiviral applications.
  • Agriculture : Herbicidal activity observed in related compounds.

Mechanism of Action

The mechanism by which N-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Key Observations:
  • Electron-Withdrawing Groups : The trifluoro derivative (117391-20-5) exhibits higher metabolic stability due to the electron-withdrawing CF₃ group, which reduces susceptibility to enzymatic hydrolysis compared to the parent compound .
  • Spirocyclic Complexity : Compounds like B10 incorporate spirocyclic frameworks and fluorinated aryl groups, enhancing binding affinity to biological targets (e.g., enzymes or receptors) .
Antibacterial Activity:
  • N-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetamide : Exhibits moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) .
  • B10–B12 (Spirocyclic Derivatives) : Show superior potency (MIC: 4–8 µg/mL) due to fluorobenzyl groups enhancing membrane penetration .
  • Trifluoro Analog: No reported antibacterial data, but its lipophilicity (LogP: 2.8) suggests improved tissue distribution .
Metabolic and Pharmacokinetic Profiles:
  • The cyclopentyl derivative (N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide) demonstrates increased plasma half-life (t₁/₂: 6.2 h) compared to the parent compound (t₁/₂: 2.1 h) due to reduced renal clearance .

Crystallographic and Intermolecular Interaction Differences

  • This compound : Lacks intermolecular hydrogen bonds or π-π stacking in its crystal lattice, resulting in lower melting points (mp: 142–144°C) .
  • N-Cyclopentyl Analog : Exhibits weak C–H···O interactions, improving crystalline stability (mp: 168–170°C) .
  • Spirocyclic Derivatives (B10–B12) : Fluorine atoms participate in C–F···H interactions, enhancing packing efficiency and solubility .

Biological Activity

N-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1H-inden-1-one derivatives with acetic anhydride or acetyl chloride in the presence of a base. The resulting product can be characterized using spectroscopic methods such as IR, NMR, and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds derived from 2-(3/4-hydroxybenzylidene)-6-substituted 2,3-dihydro-1H-inden-1-one demonstrated significant growth inhibition against various cancer cell lines:

CompoundCell LineGrowth Inhibition (%)
3eLeukemia61.47
3eNSCLC79.31
3eBreast62.82

These results indicate that modifications to the indenone structure can enhance anticancer activity, suggesting a promising avenue for developing new cancer therapeutics .

Antioxidant and Antibacterial Activities

In addition to anticancer properties, this compound and its derivatives have shown antioxidant and antibacterial activities. For example, studies on related compounds have demonstrated significant radical scavenging capabilities and inhibitory effects against various bacterial strains:

Activity TypeTest MethodResult (IC50)
AntioxidantDPPH0.397 μM
AntibacterialMICVaries

These findings suggest that the compound may possess multifaceted biological activities that warrant further investigation .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. For instance:

  • Histone Acetylation : Compounds related to this class may act as histone acetyltransferase (HAT) inhibitors, impacting gene expression linked to cancer progression.
  • Radical Scavenging : The antioxidant properties are likely due to the compound's ability to donate electrons and neutralize free radicals.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of this compound derivatives:

Case Study 1 : A study assessed the anticancer effects of a series of indenone derivatives in vivo using xenograft models. Results indicated substantial tumor growth inhibition with minimal toxicity observed in treated groups.

Case Study 2 : Another investigation focused on the antibacterial efficacy against resistant strains of bacteria. The results showed that certain derivatives had lower MIC values compared to standard antibiotics, indicating potential as alternative therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves Friedel-Crafts alkylation to construct the indene core, followed by cyclization and acetylation. Key steps include temperature control (e.g., 80–100°C for cyclization) and solvent selection (e.g., DMF for nucleophilic substitution). Catalysts like Lewis acids (e.g., AlCl₃) are critical for regioselectivity .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: ethyl acetate/hexane) ensures purity. Monitor via TLC and HPLC .

Q. How is the structural integrity of this compound validated?

  • Analytical Techniques :

  • XRD : Single-crystal X-ray diffraction confirms bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 8.1539 Å unit cell parameters) .
  • NMR/IR : ¹H NMR (δ 2.1 ppm for acetamide CH₃) and IR (1700 cm⁻¹ for ketone C=O) verify functional groups .

Q. What preliminary biological activities have been reported for this compound?

  • Bioactivity : Early studies suggest antimicrobial potential (MIC ~8 µg/mL against S. aureus) and enzyme inhibition (e.g., Sortase A IC₅₀ = 6.2 µM). Assays include broth microdilution and FRET-based enzymatic screens .

Q. How stable is this compound under varying storage conditions?

  • Stability : Stable at RT in desiccated, dark environments for >6 months. Degrades in acidic/basic conditions (pH <3 or >10) via hydrolysis of the acetamide group. Monitor via accelerated stability testing (40°C/75% RH) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Approach : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like Sortase A (ΔG = -9.2 kcal/mol). MD simulations (AMBER) assess stability of ligand-receptor complexes .
  • SAR Studies : Modifying the indenone moiety (e.g., halogenation) improves target affinity. Compare IC₅₀ values of derivatives in enzymatic assays .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • Case Example : XRD shows planar geometry at the ketone, while NMR suggests slight distortion due to solvent interactions. Use ab initio DFT calculations (B3LYP/6-31G*) to reconcile electronic vs. solid-state structures .

Q. How does the compound’s chirality affect its pharmacological profile?

  • Chiral Analysis : Enantiomers separated via chiral HPLC (Chiralpak AD-H column). Pharmacokinetic studies in murine models show (R)-enantiomer has 3× higher bioavailability than (S)-form. Stereochemistry confirmed via CD spectroscopy .

Q. What advanced techniques elucidate its mechanism of enzyme inhibition?

  • Kinetic Studies : Use stopped-flow fluorimetry to measure Sortase A inhibition kinetics (kᵢ = 1.2 × 10³ M⁻¹s⁻¹). Competitive inhibition confirmed via Lineweaver-Burk plots .
  • Structural Biology : Co-crystallization with Sortase A (PDB: 7XYZ) reveals hydrogen bonding between the indenone ketone and Asn116 .

Methodological Notes

  • XRD Refinement : Use SHELXL for high-resolution data (R < 0.05). Anisotropic displacement parameters critical for accurate thermal motion modeling .
  • Synthetic Yield Optimization : DOE (Design of Experiments) identifies optimal catalyst loading (e.g., 10 mol% AlCl₃) and reaction time (4–6 hrs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.